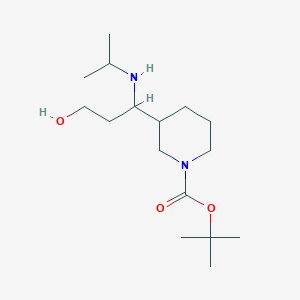![molecular formula C11H10N4O2 B13969572 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to a variety of derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which may exhibit different pharmacological activities .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other molecular targets and pathways, contributing to its broad-spectrum biological activities .
類似化合物との比較
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit potent anticancer activities and share structural similarities with pyrazolopyrimidines.
Uniqueness: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and selectivity . Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development .
特性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
3-phenyl-1,3a,7,7a-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5,7,9,15H,(H2,12,13,16,17) |
InChIキー |
IRUFQRQBXYHIPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC3C2C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


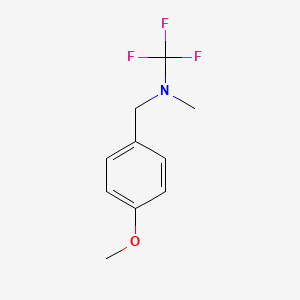
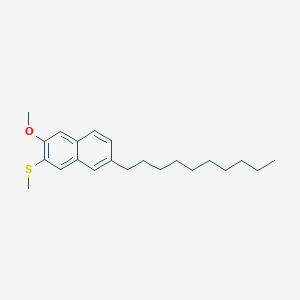
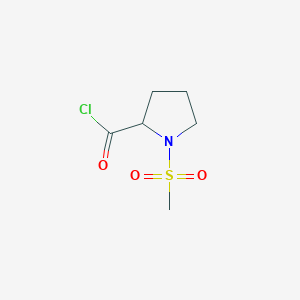
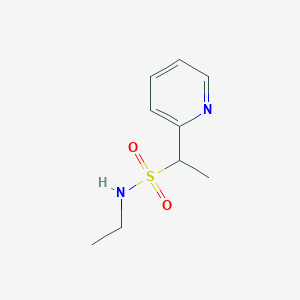
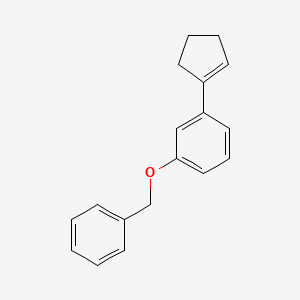
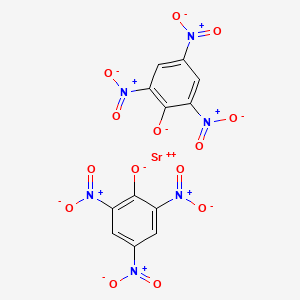
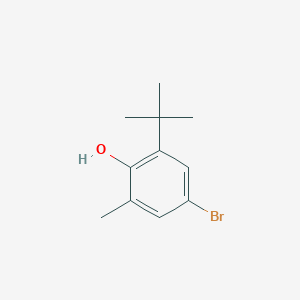
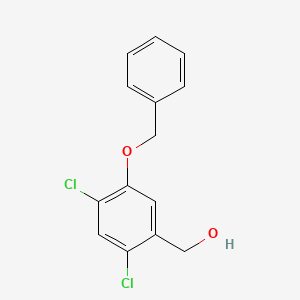
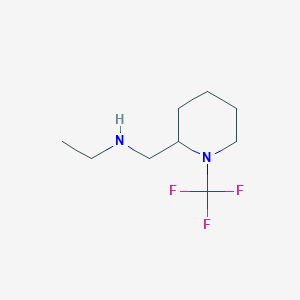

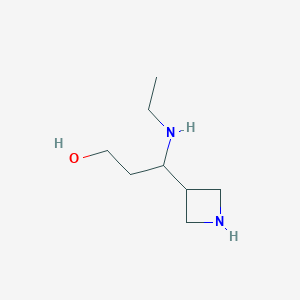
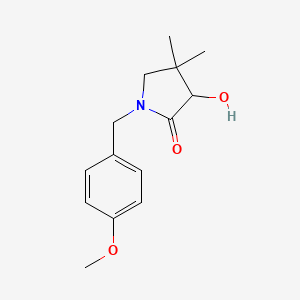
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
